molecular formula C5H2Cl4N2O B13137240 4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride

4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride

Cat. No.: B13137240
M. Wt: 247.9 g/mol
InChI Key: YSUQWMZCJCEJEN-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring, a carbonyl chloride group at the 5th position, and an additional hydrochloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride typically involves the chlorination of 4,6-dihydroxypyrimidine. The process begins with the reaction of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The mixture is then refluxed, and hydrochloric acid is added to adjust the pH. The resulting 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of efficient chlorination catalysts and controlled reaction conditions are crucial for achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of chlorine atoms and the carbonyl chloride group allows it to form strong interactions with biological molecules, thereby influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloropyrimidine-5-carboxaldehyde
  • 2-Amino-4,6-dichloropyrimidine
  • 4,6-Difluoropyrimidine
  • 4,6-Dihydroxypyrimidine

Uniqueness

4,6-Dichloropyrimidine-5-carbonylchloridehydrochloride is unique due to the presence of both chlorine atoms and a carbonyl chloride group, which imparts distinct reactivity and interaction properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C5H2Cl4N2O

Molecular Weight

247.9 g/mol

IUPAC Name

4,6-dichloropyrimidine-5-carbonyl chloride;hydrochloride

InChI

InChI=1S/C5HCl3N2O.ClH/c6-3-2(5(8)11)4(7)10-1-9-3;/h1H;1H

InChI Key

YSUQWMZCJCEJEN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl.Cl

Origin of Product

United States

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